molecular formula C12H13N3O3 B12585055 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole CAS No. 645418-18-4

3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole

Cat. No.: B12585055
CAS No.: 645418-18-4
M. Wt: 247.25 g/mol
InChI Key: TXLRHPBEVLPTAG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group, a methyl group, and a nitroso group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, methylhydrazine, and nitrosating agents.

    Formation of Hydrazone: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Nitrosation: The final step involves the nitrosation of the pyrazole ring using nitrosating agents such as sodium nitrite in acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at positions 3 and 4.

    Mescaline: A naturally occurring compound with a similar structure but an additional methoxy group at position 5.

    3,4-Dimethoxyphenylacetic acid: A related compound with a carboxylic acid group instead of a pyrazole ring.

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole is unique due to the presence of the nitroso group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogues.

Properties

CAS No.

645418-18-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-methyl-4-nitroso-1H-pyrazole

InChI

InChI=1S/C12H13N3O3/c1-7-11(15-16)12(14-13-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,13,14)

InChI Key

TXLRHPBEVLPTAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC(=C(C=C2)OC)OC)N=O

Origin of Product

United States

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